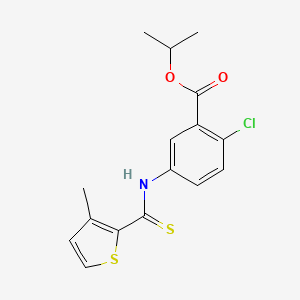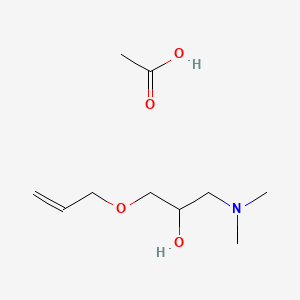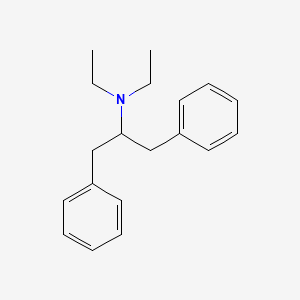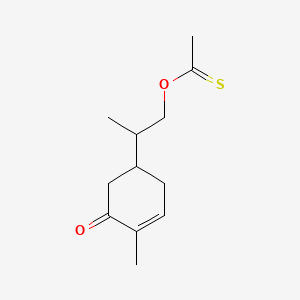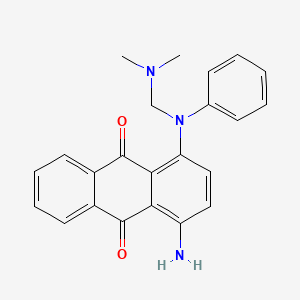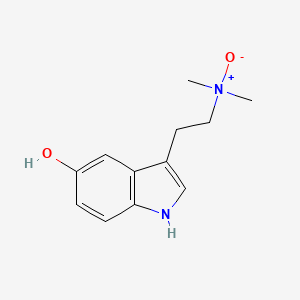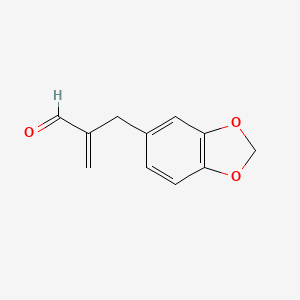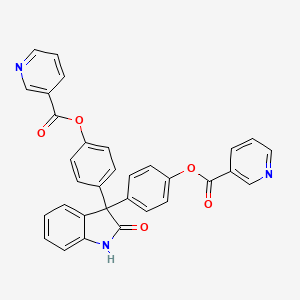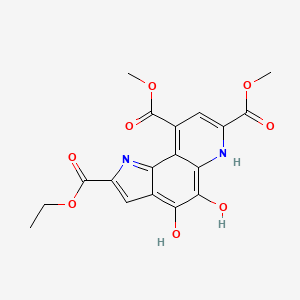
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester is a complex organic compound belonging to the class of pyrroloquinoline quinones. These compounds are known for their unique redox properties and are often involved in various biological reactions. This particular compound is a tricyclic ortho-quinone, which is water-soluble and heat-stable .
Métodos De Preparación
The synthesis of 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester involves multiple steps. The precursor peptide PqqA, derived from glutamate and tyrosine, undergoes a series of reactions catalyzed by enzymes such as PqqE, PqqF, and PqqC. These reactions include linking, cutting out amino acids, spontaneous Schiff base formation, dioxygenation, cyclization, and oxidation . Industrial production methods often involve the crystallization of the compound in a solution of ethanol and water, followed by structural analysis and property characterization .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfenic, sulfinic, and sulfonic acids .
Aplicaciones Científicas De Investigación
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester has a wide range of scientific research applications. In chemistry, it serves as a redox cofactor for various bacterial dehydrogenases. In biology, it is known for its growth-promoting activity and neuroprotective function. In medicine, it has been studied for its anti-diabetic and anti-oxidative properties. Additionally, it is used in the industry for its role in mitochondrial biogenesis and nerve regeneration .
Mecanismo De Acción
The compound exerts its effects through its redox properties. It promotes growth, mitochondrial function, and development by stimulating cell proliferation and viability. It acts as a potent antioxidant, scavenging superoxide and peroxynitrite. The molecular targets and pathways involved include the phosphorylation and activation of CREB and the enhancement of PGC-1α expression .
Comparación Con Compuestos Similares
Similar compounds include tryptophan tryptophylquinone, trihydroxyphenylalanyl quinone, lysine tyrosylquinone, and the copper-complexed cysteinyltyrosyl radical. These compounds, like 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester, belong to the quinone family and share similar redox properties. this compound is unique due to its high midpoint redox potential and its presence in foods, its antioxidant properties, and its role as a growth-promoting factor .
Propiedades
Número CAS |
117051-71-5 |
|---|---|
Fórmula molecular |
C18H16N2O8 |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
2-O-ethyl 7-O,9-O-dimethyl 4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate |
InChI |
InChI=1S/C18H16N2O8/c1-4-28-18(25)10-6-8-12(19-10)11-7(16(23)26-2)5-9(17(24)27-3)20-13(11)15(22)14(8)21/h5-6,20-22H,4H2,1-3H3 |
Clave InChI |
MBNWEHWGNWCPAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




